

Fmoc-N-Me-D-Glu(OtBu)-OH safety data sheet

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-GluOtBu-OH*

Cat. No.: *B15285777*

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Technical Guide: Fmoc-N-Me-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, physicochemical properties, and detailed experimental context for Fmoc-N-Me-D-Glu(OtBu)-OH (CAS No. 200616-40-6), a key building block in modern peptide synthesis.

Core Safety and Physicochemical Data

Fmoc-N-Me-D-Glu(OtBu)-OH is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group on the N-methylated amine and a tert-butyl ester protecting the side-chain carboxylic acid, facilitating its role in the stepwise assembly of peptide chains.

Physicochemical Properties

The fundamental properties of Fmoc-N-Me-D-Glu(OtBu)-OH are summarized below.

Property	Value	Source
CAS Number	200616-40-6	[1]
Molecular Formula	C25H29NO6	[1][2]
Molecular Weight	439.50 g/mol	[1][2][3]
Appearance	White to off-white powder	Inferred from related compounds
Storage Temperature	2 - 8 °C	[1][3]

Safety Data Sheet Summary

The following tables outline the key safety information derived from the Safety Data Sheet (SDS).

Hazard Identification and GHS Classification[1][2]

Hazard Statement	GHS Classification	Precautionary Statements
H410: Very toxic to aquatic life with long lasting effects	Aquatic Toxicity (Acute and Chronic), Category 1	P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures[1]

Exposure Route	First Aid Protocol
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact	Wash off with soap and plenty of water. Consult a physician.
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion	Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment (PPE)[[1](#)]

Section	Recommendations
Safe Handling	Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage	Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.
Eye/Face Protection	Safety glasses with side-shields conforming to EN166.
Skin Protection	Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection	Choose body protection according to the amount and concentration of the dangerous substance at the specific workplace.
Respiratory Protection	Respiratory protection is not required where protection from nuisance levels of dusts are desired.

Fire Fighting and Accidental Release Measures^[1]

Aspect	Measures
Extinguishing Media	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Firefighter Protection	Wear self-contained breathing apparatus for firefighting if necessary.
Personal Precautions	Avoid dust formation. Avoid breathing vapors, mist, or gas.
Environmental Precautions	Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation of the peptide backbone can enhance the metabolic stability and cell permeability of the resulting peptide, making it a valuable modification in drug design. The D-configuration of the amino acid also contributes to proteolytic resistance.

The logical workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.



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Caption: Workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS.

Experimental Protocols

While specific protocols are highly dependent on the target peptide sequence and the solid support used, a general methodology for the synthesis and incorporation of Fmoc-N-methylated amino acids can be outlined.

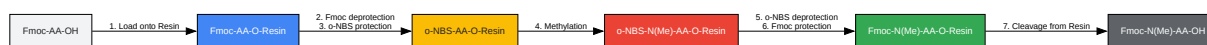
General Synthesis of Fmoc-N-Methylated Amino Acids

The synthesis of Fmoc-N-methylated amino acids can be achieved using a solid-phase approach where a resin, such as 2-chlorotrityl chloride (2-CTC) resin, acts as a temporary protecting group for the carboxylic acid.^[4] A general protocol involves the following steps:

- **Loading:** The corresponding Fmoc-amino acid is loaded onto the 2-CTC resin.
- **Fmoc-Deprotection:** The Fmoc group is removed using a solution of piperidine in DMF.
- **Sulfonylation:** The free α -amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This group acidifies the N-H proton, facilitating the subsequent methylation step.^[4]

- Methylation: The N-H group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4]
- o-NBS Deprotection: The o-NBS group is removed to yield the free N-methyl amine.
- Fmoc-Protection: The N-methyl amine is then protected with an Fmoc group using Fmoc-OSu.
- Cleavage from Resin: The final Fmoc-N-Me-AA-OH product is cleaved from the resin.

The diagram below illustrates the key chemical transformations in this synthesis strategy.



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Caption: General solid-phase synthesis pathway for Fmoc-N-methyl amino acids.

Incorporation into a Peptide Sequence (SPPS Coupling Cycle)

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-N-Me-D-Glu(OtBu)-OH.

- Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) with the nascent peptide chain is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
- Fmoc-Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating it with a 20-50% solution of piperidine in DMF for a specified time (e.g., 1-5 minutes, repeated twice).[5]
- Washing: The resin is thoroughly washed with DMF and other solvents like isopropanol and DCM to remove residual piperidine and the Fmoc-adduct.

- **Coupling:** A solution of Fmoc-N-Me-D-Glu(OtBu)-OH (typically 2-5 equivalents over resin capacity) and a coupling agent (e.g., DIC/HOBt, HBTU/DIPEA) in DMF is added to the resin. The mixture is agitated until coupling is complete, as monitored by a colorimetric test (e.g., Kaiser test).
- **Washing:** The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Cycle Repetition:** The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the target sequence.

After the full peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid residue) are removed, typically with a strong acid cocktail containing Trifluoroacetic acid (TFA).[6]

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